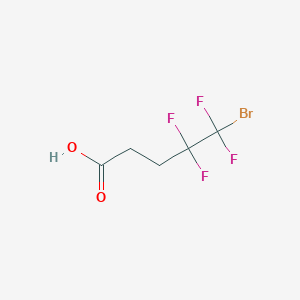
5-Bromo-4,4,5,5-tetrafluoropentanoic acid
Vue d'ensemble
Description
5-Bromo-4,4,5,5-tetrafluoropentanoic acid (5-Br-TFP) is a fluoro-substituted carboxylic acid that has recently gained attention in the scientific community due to its unique properties and potential applications. It is a colorless, crystalline solid that is soluble in water and various organic solvents. 5-Br-TFP is of particular interest to researchers due to its ability to bind to proteins, making it a useful tool for studying protein-ligand interactions. In addition, 5-Br-TFP has been shown to possess antimicrobial activity, making it a promising candidate for use in medical applications.
Applications De Recherche Scientifique
X-ray Crystallography and Supramolecular Systems
- 5-Bromo-isophthalic acid, related to 5-Bromo-4,4,5,5-tetrafluoropentanoic acid, has been studied in its interactions with the trinuclear arene-ruthenium cluster cation [H3Ru3(C6H6)(C6Me6)2(O)]+ in the solid state. This research demonstrates how such acids can form hydrogen-bonded supramolecular systems, valuable for understanding molecular interactions in crystallography and materials science (Therrien, Vieille-Petit, & Süss-Fink, 2005).
Spectroscopic Studies
- Spectroscopic studies (FT-IR and FT-Raman) of 5-bromo-salicylic acid, a compound similar to this compound, provide insights into the structures and vibrations of such molecules. These studies are crucial for understanding the molecular characteristics and behavior of these acids (Karabacak & Kurt, 2009).
Organic Synthesis and Bromination Methods
- Research on regioselective nuclear bromination methods, relevant to the synthesis of brominated compounds like this compound, highlights their significance in organic synthesis. These methods are important for producing pharmaceuticals, flame retardants, agrochemicals, and other specialized chemicals (Ganguly, De, & Dutta, 2005).
Nanotechnology and Self-Assembly
- The study of 5-bromo-2-hexadecyloxy-benzoic acid, a structurally related compound, in different solvents at the liquid-solid interface showcases the potential of such molecules in nanotechnology. Their ability to form two-dimensional self-assembled nanostructures through halogen and hydrogen bonds is significant for material science and nanotechnology applications (Wu et al., 2017).
Quantum Chemistry and Theoretical Studies
- Theoretical studies on 5-bromo-salicylic acid, utilizing quantum chemical calculations and methods like DFT, contribute to a deeper understanding of the vibrational modes and molecular structures of these types of compounds. This knowledge is valuable in the field of computational chemistry and molecular modeling (Karabacak & Kurt, 2009).
Molecular Interaction and DNA Studies
- The interaction of similar bromo-trifluoromethyl compounds with DNA has been studied, providing insights into their potential biological activities and interactions with genetic materials. Such studies are critical for understanding the biological implications and applications of these compounds (Vural & Kara, 2017).
Safety and Hazards
5-Bromo-4,4,5,5-tetrafluoropentanoic acid is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information provided by Sigma-Aldrich includes the precautionary statements P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes . The compound is also classified as a combustible solid (Storage Class Code 11) .
Orientations Futures
As for future directions, it’s important to handle this compound with care to avoid personal contact, including inhalation . Protective clothing should be worn when there’s a risk of exposure . The compound should be used in a well-ventilated area . To avoid a violent reaction, the compound should always be added to water and never the other way around . Smoking, naked lights, or ignition sources should be avoided .
Mécanisme D'action
Target of Action
This compound is a unique chemical used by early discovery researchers
Mode of Action
It’s known that strong acids can produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues . .
Biochemical Pathways
As a unique chemical used by early discovery researchers, it may be involved in various biochemical pathways depending on its specific targets .
Result of Action
As a unique chemical used by early discovery researchers, its effects may vary depending on its specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4,4,5,5-tetrafluoropentanoic acid. For instance, it should be stored in a dry, cool, and well-ventilated place . It’s also important to avoid fire sources and high-temperature environments during operation or storage .
Propriétés
IUPAC Name |
5-bromo-4,4,5,5-tetrafluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF4O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIFPRVLJLLMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)Br)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371317 | |
| Record name | 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
234443-22-2 | |
| Record name | 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234443-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4,4,5,5-tetrafluoropentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)


![Benzo[d]isoxazole-3-carboxylic Acid](/img/structure/B1333644.png)









![3-[(2-Thienylmethyl)amino]propanenitrile](/img/structure/B1333663.png)